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molecular formula C13H9F3O2 B180345 4-(4-Trifluoromethoxyphenyl)phenol CAS No. 173025-79-1

4-(4-Trifluoromethoxyphenyl)phenol

Cat. No. B180345
M. Wt: 254.2 g/mol
InChI Key: BQHPTVCTYWEKJL-UHFFFAOYSA-N
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Patent
US07407691B2

Procedure details

A reaction mixture comprising 3.0 g of 4-benzyloxy-4′-(trifluoromethoxy)biphenyl, 0.1 g of palladium hydroxide and 30 ml of ethyl acetate was filled with hydrogen gas, and stirred at room temperature for 8 hours. The reaction mixture was filtered, and the solvent of the filtrate was evaporated away. The resulting residue was recrystallized from heptane, and 1.5 g of 4-hydroxy-4′-(trifluoromethoxy)biphenyl was obtained. m.p.: 140-140.5° C.
Name
4-benzyloxy-4′-(trifluoromethoxy)biphenyl
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]([F:25])([F:24])[F:23])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>[OH-].[Pd+2].[OH-].C(OCC)(=O)C>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]([F:23])([F:24])[F:25])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
4-benzyloxy-4′-(trifluoromethoxy)biphenyl
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated away
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from heptane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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